Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C8H16INO2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H16INO2 . The molecular weight is 285.12 .Scientific Research Applications
Synthesis and Medicinal Applications
Carbamic acid esters serve as key intermediates in the synthesis of pharmacologically relevant compounds. For instance, they have been utilized in the synthesis of investigational drugs for Alzheimer's disease, showcasing the critical role of carbamic acid esters in developing therapeutic agents (Ciszewska et al., 1997). Additionally, the diastereoselective microbial reduction of carbamic acid esters has been employed in the total synthesis of Atazanavir, an HIV protease inhibitor, highlighting their significance in the synthesis of antiviral drugs (Patel et al., 2003).
Chemical Synthesis Techniques
Carbamic acid esters are versatile reagents in organic synthesis. They have been used as ammonia equivalents for palladium-catalyzed amination of aryl halides, facilitating the preparation of anilines with sensitive functional groups (Mullick et al., 2010). This application demonstrates their utility in synthetic chemistry, enabling the efficient functionalization of aromatic compounds.
Biocatalytic Applications
In biocatalysis, carbamic acid esters have been explored as substrates for the stereoselective microbial reduction, producing chiral intermediates for pharmaceuticals. This approach has been applied to the synthesis of key intermediates for HIV protease inhibitors, emphasizing the role of carbamic acid esters in biocatalytic processes that contribute to the development of antiviral drugs (Patel et al., 1997).
Green Chemistry and Sustainable Processes
The development of processes for synthesizing carbamate esters without the use of phosgene exemplifies the application of carbamic acid esters in green chemistry. Such methodologies involve the alkoxycarbonylation of diamines, offering safer and more environmentally friendly alternatives for the production of isocyanates and carbamates (Aso & Baba, 2003).
properties
IUPAC Name |
tert-butyl N-(2-iodoethyl)-N-methoxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16INO3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYCSEKHIQWNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCI)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(2-iodoethyl)-N-methoxy-, 1,1-dimethylethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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